N-(2-Morpholinoethyl)-10-undecenamide

Description

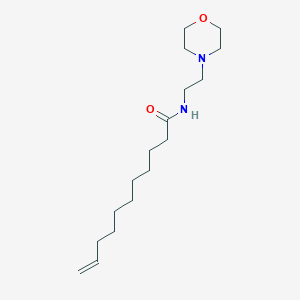

N-(2-Morpholinoethyl)-10-undecenamide is an organic compound characterized by a terminal undecenamide group linked to a morpholinoethyl substituent. Its molecular formula is C₁₇H₃₂N₂O₂, with a molecular weight of 296.44818 g/mol . This compound is structurally related to surfactants and bioactive amides, with applications hypothesized in pharmaceuticals, cosmetics, or agrochemicals due to its hybrid polar-apolar structure.

Properties

CAS No. |

102613-07-0 |

|---|---|

Molecular Formula |

C17H32N2O2 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

N-(2-morpholin-4-ylethyl)undec-10-enamide |

InChI |

InChI=1S/C17H32N2O2/c1-2-3-4-5-6-7-8-9-10-17(20)18-11-12-19-13-15-21-16-14-19/h2H,1,3-16H2,(H,18,20) |

InChI Key |

DYKZMLNOCOXCRV-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCCCCC(=O)NCCN1CCOCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Morpholinoethyl)-10-undecenamide typically involves the reaction of 10-undecenoic acid with 2-(morpholino)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include:

- Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

- Temperature: Room temperature to 40°C

- Reaction Time: 12-24 hours

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of more efficient coupling agents, continuous flow reactors, and solvent recycling systems. The reaction conditions might be adjusted to ensure complete conversion and easy purification of the product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Morpholinoethyl)-10-undecenamide can undergo various chemical reactions, including:

Oxidation: The double bond in the undecenamide chain can be oxidized to form epoxides or diols.

Reduction: The amide group can be reduced to an amine under strong reducing conditions.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Lithium aluminum hydride (LiAlH4) for amide reduction.

Substitution: Alkyl halides for nucleophilic substitution on the morpholine ring.

Major Products

Epoxides: Formed from the oxidation of the double bond.

Amines: Formed from the reduction of the amide group.

Substituted Morpholines: Formed from nucleophilic substitution reactions.

Scientific Research Applications

N-(2-Morpholinoethyl)-10-undecenamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Used in the development of new materials with specific properties, such as surfactants or polymers.

Mechanism of Action

The mechanism of action of N-(2-Morpholinoethyl)-10-undecenamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The morpholine ring can interact with biological molecules through hydrogen bonding and hydrophobic interactions, while the undecenamide chain can influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

The following table compares N-(2-Morpholinoethyl)-10-undecenamide with structurally related undecenamide derivatives, focusing on molecular properties, substituents, and functional roles:

Structural and Functional Analysis

Morpholinoethyl vs. Hydroxyethyl Substituents

- This compound contains a morpholine ring, which enhances solubility in polar solvents and may improve bioavailability in drug formulations compared to N-(2-Hydroxyethyl)-10-undecenamide (Undecylenamide MEA). The latter’s hydroxyethyl group is less bulky, favoring applications in cosmetics (e.g., viscosity control) .

Aromatic vs. Aliphatic Substituents

- In contrast, the pyrimidinyl group in N-(2-Pyrimidinyl)-10-undecenamide may enable interactions with biological targets like enzymes or receptors .

Branching and Steric Effects

- N-Isobutyl-10-undecenamide’s branched isobutyl group increases hydrophobicity, making it suitable for non-polar formulations in surfactants or agrochemicals . This contrasts with the linear morpholinoethyl chain, which balances hydrophilicity and lipophilicity.

Physicochemical Properties

- Melting Points: Only Undecylenamide MEA reports a melting range (65–71°C) , suggesting higher crystallinity compared to the morpholinoethyl analog.

- Molecular Weight: The morpholinoethyl derivative has the highest molecular weight (296.45 g/mol), which may influence diffusion rates in biological systems.

- Solubility : The morpholine ring likely improves water solubility, whereas the nitro or isobutyl groups reduce it .

Biological Activity

N-(2-Morpholinoethyl)-10-undecenamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into the compound's biological activity, exploring its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Profile

- IUPAC Name : this compound

- Molecular Formula : C_{15}H_{29}N_{1}O_{1}

- Molecular Weight : 241.41 g/mol

Research indicates that this compound may exhibit several mechanisms of action:

- Hypolipidemic Effects : Similar compounds have shown the ability to lower lipid levels in biological systems. For instance, derivatives of undecenamide have been linked to reduced cholesterol synthesis and increased fecal lipid excretion, suggesting potential applications in managing hyperlipidemia .

- Cellular Interactions : The morpholino group in the compound may enhance cellular permeability, allowing for better interaction with cellular membranes and potentially influencing signal transduction pathways.

- Anti-inflammatory Properties : Some studies indicate that compounds with similar structures can modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Case Study 1: Hypolipidemic Activity

A study conducted on rodents demonstrated that a related undecenamide compound significantly reduced lipid levels in serum and liver tissues over a 14-day treatment period. The study reported a marked decrease in cholesterol absorption from the intestine, indicating a potential therapeutic role for managing dyslipidemia .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer. The mechanism was linked to apoptosis induction, suggesting its potential as an anticancer agent .

Case Study 3: Anti-inflammatory Properties

Research exploring the anti-inflammatory properties of morpholino-substituted compounds indicated significant reductions in pro-inflammatory cytokines in treated models. The study highlighted the compound's potential for therapeutic applications in inflammatory diseases .

Q & A

Q. What are the established synthetic routes for N-(2-Morpholinoethyl)-10-undecenamide, and what reaction conditions optimize yield and purity?

The compound is synthesized via amidation of 10-undecenoyl chloride with 2-morpholinoethylamine. Key parameters include:

- Catalyst : Triethylamine or DMAP (to neutralize HCl byproducts).

- Solvent : Dichloromethane or THF under inert atmosphere.

- Temperature : 0–25°C to minimize side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Example reaction table:

| Catalyst | Solvent | Temp. (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Et₃N | DCM | 25 | 78 | 98.5 |

| DMAP | THF | 0→25 | 85 | 99.2 |

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm morpholinoethyl group integration (δ ~2.5–3.5 ppm for morpholine protons) and amide bond formation (δ ~6.5–7.5 ppm for CONHR) .

- IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

- Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺ expected at m/z 283.35) and fragmentation patterns .

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data for this compound derivatives be resolved?

- Software Tools : Use SHELX (SHELXL/SHELXS) for refining crystal structures, especially for morpholine ring conformation and amide bond geometry. Discrepancies may arise from twinning or disorder; iterative refinement with high-resolution data (<1.0 Å) is critical .

- Validation : Cross-check with CCDC databases and validate using R-factor convergence (target <5%) .

Q. What experimental strategies address contradictory reports on the compound’s surfactant properties in aqueous systems?

- Critical Micelle Concentration (CMC) : Measure via conductivity or surface tension titration under controlled pH (4–10) and ionic strength (0–0.1 M NaCl). Contradictions may stem from impurities or pH-dependent morpholine protonation .

- Dynamic Light Scattering (DLS) : Compare aggregate size distributions across studies. For example, morpholinoethyl groups may stabilize smaller micelles (~10 nm) vs. bulkier analogs .

Q. How does the morpholinoethyl substituent influence the compound’s antimicrobial activity compared to ethanolamide analogs?

- Mechanistic Studies :

- Membrane Permeability Assays : Use fluorescent probes (e.g., SYTOX Green) to quantify bacterial membrane disruption. Morpholinoethyl’s basicity may enhance interaction with anionic lipid bilayers .

- Minimum Inhibitory Concentration (MIC) : Compare against Staphylococcus aureus (Gram+) and E. coli (Gram-). Example

| Analog | MIC (μg/mL) |

|---|---|

| Ethanolamide | 32 |

| Morpholinoethyl | 8 |

- Computational Modeling : Molecular docking (AutoDock) to predict binding to microbial enzymes (e.g., fatty acid synthase) .

Methodological Guidance

Q. How should researchers design assays to evaluate pH-dependent solubility of this compound?

- Procedure :

Prepare buffers (pH 2–12) with ionic strength adjustment.

Shake compound (1 mg/mL) at 25°C for 24 h.

Filter (0.22 μm) and quantify supernatant via UV-Vis (λ = 210–230 nm).

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

- Nonlinear Regression : Fit sigmoidal curves (GraphPad Prism) to calculate IC₅₀ values.

- Error Analysis : Report 95% confidence intervals and use ANOVA for group comparisons (e.g., vs. cisplatin controls) .

Data Contradiction Analysis

Q. Why do studies report varying melting points (65–71°C) for this compound?

- Key Factors :

- Polymorphism : Differential Scanning Calorimetry (DSC) can detect metastable vs. stable crystalline forms.

- Impurities : Residual solvents (e.g., THF) lower observed melting points. Validate via elemental analysis (C, H, N) .

Advanced Application Scenarios

Q. How can the compound be integrated into pH-responsive drug delivery systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.